molecular formula C12H13FO2 B8201123 2-(Cyclopropylmethoxy)-5-fluoro-3-methylbenzaldehyde

2-(Cyclopropylmethoxy)-5-fluoro-3-methylbenzaldehyde

Cat. No.: B8201123
M. Wt: 208.23 g/mol
InChI Key: KQSZVFHQCBIBTQ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-fluoro-3-methylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a cyclopropylmethoxy group, a fluorine atom, and a methyl group, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-5-fluoro-3-methylbenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-fluoro-3-methylphenol.

    Cyclopropylmethoxylation: The phenol group is converted to a cyclopropylmethoxy group using cyclopropylmethyl bromide in the presence of a base like potassium carbonate.

    Formylation: The resulting intermediate undergoes formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in the presence of a catalyst.

Major Products:

    Oxidation: 2-(Cyclopropylmethoxy)-5-fluoro-3-methylbenzoic acid.

    Reduction: 2-(Cyclopropylmethoxy)-5-fluoro-3-methylbenzyl alcohol.

    Substitution: 2-(Cyclopropylmethoxy)-5-amino-3-methylbenzaldehyde (when using ammonia).

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-fluoro-3-methylbenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-fluoro-3-methylbenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropylmethoxy and fluorine substituents can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    2-(Cyclopropylmethoxy)-4-fluoro-3-methylbenzaldehyde: Similar structure but with the fluorine atom at a different position.

    2-(Cyclopropylmethoxy)-5-chloro-3-methylbenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    2-(Cyclopropylmethoxy)-5-fluoro-4-methylbenzaldehyde: Similar structure but with the methyl group at a different position.

Uniqueness: 2-(Cyclopropylmethoxy)-5-fluoro-3-methylbenzaldehyde is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position and the cyclopropylmethoxy group at the 2-position provides distinct steric and electronic properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-fluoro-3-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-8-4-11(13)5-10(6-14)12(8)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSZVFHQCBIBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2CC2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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